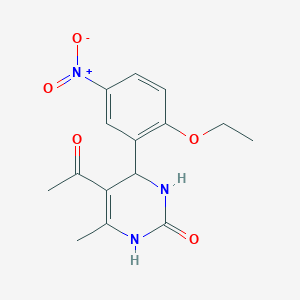
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as EN-9, is a synthetic compound that belongs to the class of pyrimidinones. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in various signaling pathways.
Biochemical and Physiological Effects:
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to modulate the activity of certain ion channels and transporters, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It also exhibits a range of biological effects, making it a versatile tool for studying various biological processes. However, one limitation of 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is that it may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of more selective inhibitors of specific enzymes and proteins. Another area of interest is the development of 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone derivatives with improved pharmacokinetic properties. Additionally, 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may have potential applications in the development of new anti-cancer, anti-inflammatory, and anti-viral drugs. Further research is needed to fully understand the potential of 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in these areas.
In conclusion, 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biological effects and has been used as a tool to study various biological processes. While there are limitations to its use, 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has several advantages for use in lab experiments. Future research on 5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone may lead to the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool to study the role of certain enzymes and proteins in various biological processes.
Propriétés
IUPAC Name |
5-acetyl-4-(2-ethoxy-5-nitrophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-23-12-6-5-10(18(21)22)7-11(12)14-13(9(3)19)8(2)16-15(20)17-14/h5-7,14H,4H2,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQKBOUIRVTSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2C(=C(NC(=O)N2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134610.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4134620.png)
![N-(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-nitro-2-furamide](/img/structure/B4134625.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4134626.png)
![4-amino-2-(benzylthio)-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4134629.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134635.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4134639.png)

![2-[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4134652.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![methyl 3-({[(5-{[(4-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134678.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4134698.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)